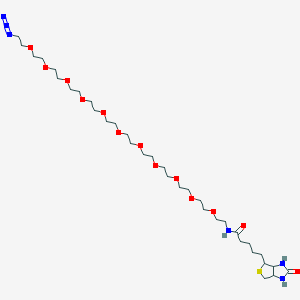

Biotin-PEG11-CH2CH2N3

Übersicht

Beschreibung

Alpha-Biotin-omega-azido 23(ethylene glycol) is a chemical compound that has garnered significant attention in scientific research due to its unique structure and potential applications. This compound consists of a biotin moiety linked to an azido group through a 23-unit ethylene glycol chain. The biotin moiety is known for its strong binding affinity to avidin and streptavidin, making it useful in various biochemical applications. The azido group, on the other hand, is a versatile functional group that can participate in click chemistry reactions, particularly the Huisgen cycloaddition reaction.

Wissenschaftliche Forschungsanwendungen

Proteinmarkierung und Vernetzung

Biotin-PEG11-CH2CH2N3 wird als Biotinylierungsreagenz bei der Proteinmarkierung und Vernetzung verwendet {svg_1}. Es enthält einen langen 11-gliedrigen Polyethylenglykol (PEG)-Spacerarm und eine terminale primäre Aminogruppe für die Konjugation und Proteinmarkierung mit EDC oder anderen Vernetzungmitteln {svg_2}. Die PEG-Gruppe erhöht die Wasserlöslichkeit von biotinylierten Molekülen {svg_3}.

Avidinbindung

Die Verbindung wurde in Studien zur Verbesserung der Avidinbindung an Lipiddoppelschichten eingesetzt {svg_4}. Die PEG11-Biotin-Linker haben eine schnellere Kinetik für ihre Assoziation mit Avidin aufgrund einer höheren Verfügbarkeit des Biotins {svg_5}.

Mikrobielle Produktion von Biotin

This compound könnte möglicherweise bei der mikrobiellen Produktion von Biotin eingesetzt werden {svg_6}. Synthetische Biologie ermöglicht die Schaffung mikrobieller Zellfabriken, die biobasierte Produkte produzieren, und bietet eine kostengünstige Alternative zur chemischen Synthese für die Biotinproduktion {svg_7}.

Metabolische Ingenieurwissenschaften

Die Verbindung kann in Methoden des metabolischen Engineerings eingesetzt werden, um die Biotinproduktion zu verbessern {svg_8}. Dazu gehören Strategien wie chemische Mutagenese und fortgeschrittenes metabolisches Engineering {svg_9}.

Biochemische Forschung

This compound kann aufgrund seiner Rolle als Coenzym bei Carboxylierungsreaktionen in der biochemischen Forschung eingesetzt werden {svg_10}. Es nimmt an Carboxylierungs-, Decarboxylierungs- und Transcarboxylierungsreaktionen im biologischen Stoffwechsel teil {svg_11}.

Nahrungsergänzungsmittel

Biotin, eine Komponente von this compound, ist ein lebenswichtiger Nährstoff, der für das natürliche Wachstum, die Entwicklung und das allgemeine Wohlbefinden sowohl von Menschen als auch von Tieren unerlässlich ist {svg_12}. Daher könnte die Verbindung möglicherweise bei der Entwicklung von Nahrungsergänzungsmitteln eingesetzt werden {svg_13}.

Wirkmechanismus

Target of Action

Biotin-PEG11-CH2CH2N3, also known as alpha-Biotin-omega-azido 23(ethylene glycol), is primarily used for the biotinylation of proteins . The compound’s primary targets are proteins, particularly those with primary amine groups . These proteins play a crucial role in various biological processes, including cellular signaling, immune responses, and metabolic reactions.

Mode of Action

The compound interacts with its protein targets through a process called biotinylation . This involves the formation of an amide bond between the primary amine group of the protein and the carboxyl group of the compound . The process is facilitated by a water-soluble carbodiimide crosslinker, EDC . This interaction results in the labeling of the protein with biotin, which can then be detected or isolated using avidin or streptavidin probes and resins .

Biochemical Pathways

The biotinylation of proteins affects various biochemical pathways. Biotin is an essential coenzyme for carboxylases involved in the transfer of one-carbon units to targeted substrates . These processes are critical for several metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and the catabolism of branched-chain amino acids .

Pharmacokinetics

Studies on biotin, a component of the compound, suggest that it is rapidly cleared from the circulation, mainly through urine . The half-life of biotin ranges from 1.8 to 18.8 hours following a single oral dose

Result of Action

The primary result of the action of this compound is the biotinylation of proteins . This allows for targeted labeling with biotin, facilitating the detection and isolation of specific proteins . The compound’s action can also result in the formation of new protein complexes, contributing to the understanding of protein function and interaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s water solubility, conferred by its polyethylene glycol (PEG) spacer arm, can affect its distribution and interaction with proteins . Additionally, the pH and temperature of the environment can impact the efficiency of the biotinylation process . Understanding these factors is crucial for optimizing the use of this compound in research and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Biotin-omega-azido 23(ethylene glycol) typically involves the following steps:

Synthesis of Biotin-PEG Intermediate: The first step involves the conjugation of biotin to a polyethylene glycol (PEG) chain. This is usually achieved through an esterification or amidation reaction.

Introduction of Azido Group: The terminal hydroxyl group of the PEG chain is then converted to an azido group using reagents such as sodium azide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of alpha-Biotin-omega-azido 23(ethylene glycol) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Biotin-omega-azido 23(ethylene glycol) can undergo various chemical reactions, including:

Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Click Chemistry: Copper(I) catalysts are commonly used in the Huisgen cycl

Eigenschaften

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H64N6O13S/c35-40-37-6-8-44-10-12-46-14-16-48-18-20-50-22-24-52-26-28-53-27-25-51-23-21-49-19-17-47-15-13-45-11-9-43-7-5-36-32(41)4-2-1-3-31-33-30(29-54-31)38-34(42)39-33/h30-31,33H,1-29H2,(H,36,41)(H2,38,39,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETRQYMCASPBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H64N6O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

797.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)